

Spectroscopic Profile of 5-(Hydroxymethyl)cyclohex-2-enol: A Technical Guide

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Compound of Interest

Compound Name: 5-(Hydroxymethyl)cyclohex-2-enol

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Introduction

5-(Hydroxymethyl)cyclohex-2-enol is a bifunctional organic molecule containing both a primary and a secondary alcohol, as well as a carbon-carbon double bond within a cyclohexene ring structure. Its chemical formula is $C_7H_{12}O_2$ and it has a molecular weight of 128.17 g/mol [1]. This combination of functional groups makes it a versatile building block in organic synthesis. Understanding its spectroscopic properties is crucial for its identification, characterization, and quality control in research and development settings. This guide provides an in-depth overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for **5-(Hydroxymethyl)cyclohex-2-enol**, intended for researchers, scientists, and professionals in drug development.

While complete, publicly available experimental spectra for **5-(Hydroxymethyl)cyclohex-2-enol** are not readily found in the scientific literature, this guide compiles expected spectroscopic data based on the analysis of its chemical structure and data from closely related compounds.

Chemical Structure

The structure of **5-(Hydroxymethyl)cyclohex-2-enol**, including the numbering of the carbon atoms, is presented below. The stereochemistry at carbons 1 and 5 can lead to different isomers (e.g., cis and trans), which would result in variations in the spectroscopic data.

Caption: Chemical structure of **5-(Hydroxymethyl)cyclohex-2-enol**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy

The proton NMR spectrum of **5-(Hydroxymethyl)cyclohex-2-enol** will show distinct signals for the vinyl, carbinol, allylic, and methylene protons. The chemical shifts are influenced by the electronic environment of each proton.

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

Chemical Shift (δ, ppm)	Multiplicity	Integration	Assignment
~ 5.6 - 5.9	m	2H	H-2, H-3
~ 4.1 - 4.3	m	1H	H-1
~ 3.5 - 3.7	m	2H	-CH ₂ OH
~ 2.0 - 2.4	m	3H	H-4a, H-4b, H-5
~ 1.5 - 1.8	m	2H	H-6a, H-6b
Variable	br s	2H	-OH

¹³C NMR Spectroscopy

The carbon NMR spectrum provides information on the different carbon environments in the molecule.

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

Chemical Shift (δ , ppm)	Assignment
~ 125 - 135	C-2, C-3
~ 65 - 70	C-1
~ 60 - 65	-CH ₂ OH
~ 30 - 40	C-5
~ 25 - 35	C-4, C-6

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Table 3: Predicted IR Absorption Bands

Wavenumber (cm ⁻¹)	Intensity	Assignment
3200 - 3600	Broad, Strong	O-H stretch (alcohols)
3010 - 3100	Medium	=C-H stretch (alkene)
2850 - 2960	Strong	C-H stretch (alkane)
1640 - 1680	Weak	C=C stretch (alkene)
1000 - 1260	Strong	C-O stretch (alcohols)

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.

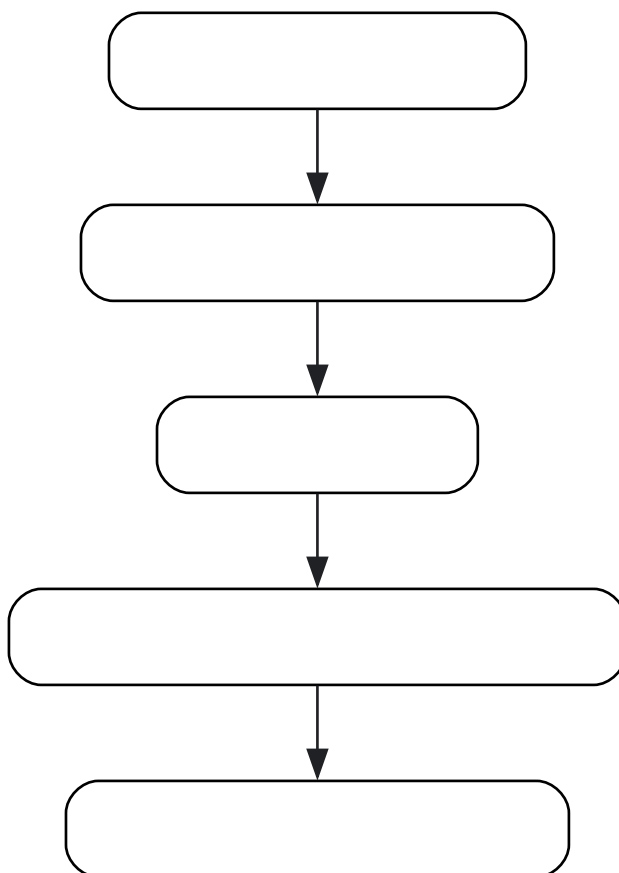
Table 4: Predicted Mass Spectrometry Data (Electron Ionization, 70 eV)

m/z	Relative Intensity (%)	Assignment
128	Moderate	$[M]^+$ (Molecular Ion)
110	Moderate	$[M - H_2O]^+$
97	Strong	$[M - CH_2OH]^+$
82	Strong	$[C_6H_{10}]^+$ (Cyclohexadiene radical cation)
79	Moderate	$[C_6H_7]^+$

Experimental Protocols

Detailed experimental protocols are essential for reproducing spectroscopic data. While specific published protocols for this compound are not available, the following are general procedures for acquiring NMR, IR, and MS data.

NMR Data Acquisition Workflow

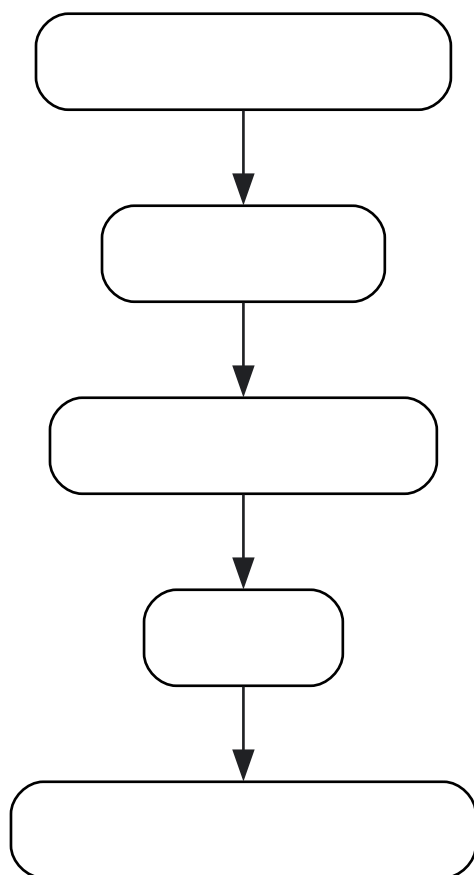


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Caption: General workflow for NMR data acquisition and analysis.

- **Sample Preparation:** Dissolve approximately 5-10 mg of **5-(Hydroxymethyl)cyclohex-2-enol** in a deuterated solvent (e.g., 0.6 mL of chloroform-d, CDCl_3) containing a small amount of tetramethylsilane (TMS) as an internal standard.
- **Instrument Setup:** The NMR spectra are recorded on a spectrometer, for instance, a 500 MHz instrument. Standard parameters for ^1H and ^{13}C NMR are used. For 2D experiments like COSY and HSQC, appropriate pulse programs are selected.
- **Data Acquisition:** Acquire the free induction decay (FID) for each experiment. The number of scans will depend on the sample concentration and the specific nucleus being observed.
- **Data Processing:** The raw data (FID) is processed using appropriate software. This involves Fourier transformation, phase correction, and baseline correction to obtain the final spectrum.
- **Spectral Analysis:** The processed spectrum is analyzed to determine chemical shifts, coupling constants, and integrals. This information is then used to assign the signals to the respective nuclei in the molecule.

IR Data Acquisition Workflow

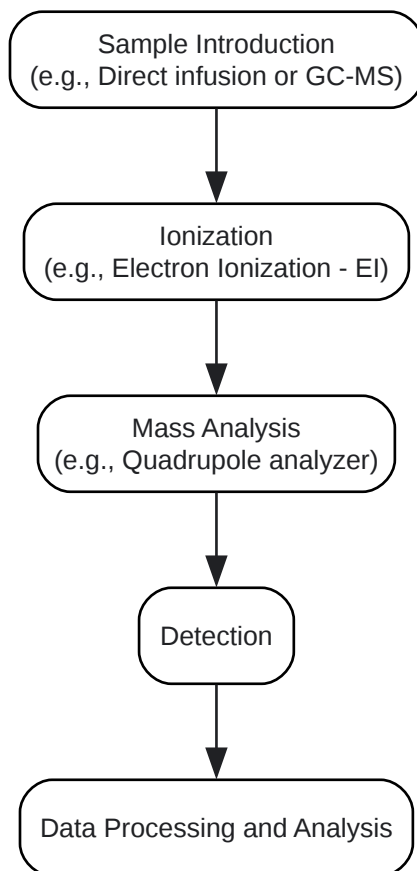


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Caption: General workflow for IR data acquisition and analysis.

- Sample Preparation: A thin film of the neat liquid sample is placed between two sodium chloride (NaCl) or potassium bromide (KBr) plates.
- Instrument Setup: The analysis is performed using a Fourier Transform Infrared (FTIR) spectrometer.
- Background Scan: A background spectrum of the empty sample compartment is recorded to subtract the contribution of atmospheric CO₂ and water vapor.
- Sample Scan: The prepared sample is placed in the spectrometer, and the infrared spectrum is recorded, typically in the range of 4000 to 400 cm⁻¹.
- Data Analysis: The resulting spectrum is analyzed to identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

MS Data Acquisition Workflow



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Caption: General workflow for MS data acquisition and analysis.

- **Sample Introduction:** The sample is introduced into the mass spectrometer, often via gas chromatography (GC-MS) for volatile compounds or by direct infusion.
- **Ionization:** The sample molecules are ionized, for example, by electron ionization (EI) at 70 eV.
- **Mass Analysis:** The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer, such as a quadrupole.
- **Detection:** The separated ions are detected, and their abundance is recorded.

- **Data Processing and Analysis:** The mass spectrum is generated, showing the relative abundance of ions at different m/z values. The molecular ion peak and the fragmentation pattern are analyzed to confirm the structure of the compound.

Conclusion

The spectroscopic data presented in this guide provide a foundational understanding of the key structural features of **5-(Hydroxymethyl)cyclohex-2-enol**. While the provided data is based on predictions and analysis of related structures due to the scarcity of publicly available experimental spectra, it serves as a valuable resource for the identification and characterization of this compound. For definitive structural confirmation, it is recommended to acquire and analyze experimental spectra following the outlined protocols.

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References

- 1. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Spectroscopic Profile of 5-(Hydroxymethyl)cyclohex-2-enol: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3021480#spectroscopic-data-of-5-hydroxymethyl-cyclohex-2-enol-nmr-ir-ms]

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